Chloromethyl 4-chlorododecanoate
Description
Chloromethyl 4-chlorododecanoate (CAS No. 80419-00-7) is a chlorinated ester compound characterized by a dodecanoate backbone substituted with a chlorine atom at the 4-position of the alkyl chain and a chloromethyl ester group. Its molecular weight is 225.950 g/mol, and it is structurally related to other chlorinated fatty acid esters used in organic synthesis, polymer chemistry, or as intermediates in specialty chemical production .
Properties
CAS No. |
80419-00-7 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 4-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-12(15)9-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
ZXYVRYZSZYAFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chloromethyl Chloroformate
Chloromethyl chloroformate (ClCOOCH2Cl), a key reagent for esterification, is synthesized via phosgenation of formaldehyde under anhydrous conditions. As detailed in French Patent FR2516075A1, gaseous formaldehyde is introduced into a reactor containing phosgene (COCl2) and catalysts such as substituted amides or tetra-n-butyl urea. The reaction proceeds at temperatures between −10°C and 60°C, with rigorous exclusion of water and hydrochloric acid to prevent side reactions. Post-synthesis, residual phosgene is removed via degassing, and the product is purified through vacuum distillation, yielding chloromethyl chloroformate at 42–73% efficiency. Nuclear magnetic resonance (NMR) analysis confirms product purity, with a characteristic singlet at δ 5.0 ppm corresponding to the chloromethyl group.
Esterification with 4-Chlorododecanoic Acid
The target ester is formed by reacting chloromethyl chloroformate with 4-chlorododecanoic acid in dichloroethane or dichloromethane. Drawing from methodologies in Chinese Patent CN107892681B, the acid is first converted to its sodium salt using bases like N,N-dimethylaniline, which also acts as a catalyst. The sodium salt subsequently undergoes nucleophilic acyl substitution with chloromethyl chloroformate, yielding Chloromethyl 4-chlorododecanoate and releasing carbon dioxide. Optimal conditions include temperatures of 0–20°C and reaction times of 2–8 hours, achieving yields comparable to analogous esterifications (30–65%).
Radical-Mediated Chlorination of Dodecanoic Acid Chloromethyl Ester
Preparation of Dodecanoic Acid Chloromethyl Ester
This intermediate is synthesized via esterification of dodecanoic acid with chloromethyl chloroformate, following protocols akin to Section 1.2. The use of N,N-dimethylaniline accelerates the reaction by stabilizing the acyl intermediate, with conversions exceeding 90% in dichloroethane.
Regioselective Chlorination at the 4-Position
Radical chlorination introduces the 4-chloro substituent using NCS and azobisisobutyronitrile (AIBN) as a radical initiator. As demonstrated in CN107892681B, the reaction occurs in dichloromethane at 50–150°C, with NCS serving as both chlorinating agent and mild oxidant. The mechanism involves hydrogen abstraction by chlorine radicals, generating a carbon-centered radical at the 4-position, which subsequently reacts with NCS to form the C–Cl bond. This method achieves 80–85% yields, significantly outperforming electrophilic chlorination routes.
Comparative Analysis of Synthetic Routes
The radical chlorination route offers higher efficiency and avoids phosgene, aligning with modern safety standards. However, direct esterification remains viable for laboratories equipped to handle gaseous reagents.
Catalytic Systems and Mechanistic Insights
Role of Substituted Ureas and Amides
In chloromethyl chloroformate synthesis, tetra-n-butyl urea enhances phosgene reactivity by forming zwitterionic intermediates, lowering the activation energy for formaldehyde insertion. Similarly, N,N-dimethylaniline in esterification reactions protonates the carbonyl oxygen, facilitating nucleophilic attack by the chloromethyl group.
Radical Initiation and Chain Propagation
AIBN decomposes thermally to generate nitrogen gas and cyanoalkyl radicals, which abstract hydrogen from the dodecanoate chain. The resulting carbon radical reacts with NCS, propagating the chain until termination by recombination or solvent quenching.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chlorododecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted chloromethyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl 4-chlorododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: This compound is utilized in the production of specialty chemicals, surfactants, and coatings.
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Key Differences :
- Reactivity: The position of chlorine influences steric and electronic effects.
- Physical Properties : While all isomers share the same molecular weight (225.950 g/mol), differences in melting points, boiling points, and solubility are expected due to variations in molecular symmetry and intermolecular interactions.
Structural Analogs with Varying Ester Groups
Other chlorinated esters with similar molecular weights but distinct structural features include:
Comparative Analysis :
- Chlorine Substitution: this compound has a single chlorine on the ester group, whereas analogs like 2,2-dichloroethyl undecanoate have two chlorines. Increased chlorine content may enhance electrophilicity and reactivity in nucleophilic substitution reactions but also raise toxicity concerns .
Comparison with Chlorinated Ethers (e.g., Bis(chloromethyl) Ether)
Critical Observations :
- Toxicity Profile: BCME and CMME are classified as carcinogens due to their ability to alkylate DNA, whereas this compound’s toxicity data are absent in the provided evidence. However, its ester group may reduce volatility and inhalation risks compared to ethers .
- Applications: BCME and CMME are historically used in polymer production but restricted due to toxicity. This compound’s larger size and lower volatility may make it safer for controlled industrial applications.
Research Findings and Data Gaps
- Carcinogenicity: No direct evidence links this compound to carcinogenicity, unlike BCME and CMME .
- Synthetic Utility : The compound’s stability and reactivity warrant further studies for applications in green chemistry or biodegradable materials.
- Regulatory Status: Not listed in the NTP carcinogen database, which includes BCME and technical-grade CMME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
